molecular formula C10H17N3 B15051707 (4-Aminobutyl)[(pyridin-2-yl)methyl]amine

(4-Aminobutyl)[(pyridin-2-yl)methyl]amine

Cat. No.: B15051707
M. Wt: 179.26 g/mol
InChI Key: MPQPYZYPJBRNNC-UHFFFAOYSA-N
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Description

(4-Aminobutyl)[(pyridin-2-yl)methyl]amine is a chemical compound with the molecular formula C10H16N2 It is characterized by the presence of an aminobutyl group attached to a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine typically involves the reaction of pyridine-2-carbaldehyde with 1,4-diaminobutane. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form more saturated amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amine derivatives .

Scientific Research Applications

(4-Aminobutyl)[(pyridin-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Aminobutyl)[(pyridin-2-yl)methyl]amine involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with target molecules, while the pyridin-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • (4-Aminobutyl)(methyl)[2-(pyridin-2-yl)ethyl]amine
  • 4-(Aminomethyl)piperidine
  • N-(pyridin-4-yl)pyridin-4-amine

Comparison: (4-Aminobutyl)[(pyridin-2-yl)methyl]amine is unique due to its specific combination of aminobutyl and pyridin-2-ylmethyl groups. This combination allows for distinct interactions with molecular targets, which can result in unique biological activities compared to similar compounds .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-(pyridin-2-ylmethyl)butane-1,4-diamine

InChI

InChI=1S/C10H17N3/c11-6-2-4-7-12-9-10-5-1-3-8-13-10/h1,3,5,8,12H,2,4,6-7,9,11H2

InChI Key

MPQPYZYPJBRNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNCCCCN

Origin of Product

United States

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